Cas no 33094-66-5 (2-nitro-Benzofuran)
2-nitro-Benzofuran Chemical and Physical Properties
Names and Identifiers
-
- 2-nitro-Benzofuran
- 2-Nitrobenzofuran
- 2-nitro-1-benzofuran
- Benzofuran, 2-nitro-
- BENZOFURAN,2-NITRO
- R 5144
- A875431
- 4-17-00-00481 (Beilstein Handbook Reference)
- NSC-170697
- AKOS006271665
- nitrobenzofuran
- 33094-66-5
- 17-hydroxypregn-4-ene-3,20-dione17-heptanoate
- AS-75753
- CS-0156003
- A12428
- NSC170697
- NSC 170697
- SCHEMBL847484
- MFCD00459786
- BRN 0136254
- CHEMBL7438
- DTXSID80186750
- DTXCID20109241
-
- MDL: MFCD00459786
- Inchi: 1S/C8H5NO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H
- InChI Key: RSZMTXPFGDUHSE-UHFFFAOYSA-N
- SMILES: O1C(=CC2C=CC=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 163.02700
- Monoisotopic Mass: 163.026943
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Density: 1.4043 (rough estimate)
- Melting Point: 134°C
- Boiling Point: 290.19°C (rough estimate)
- Flash Point: 118.995°C
- Refractive Index: 1.5160 (estimate)
- PSA: 58.96000
- LogP: 2.86420
2-nitro-Benzofuran Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-nitro-Benzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60180-1g |
2-Nitrobenzofuran |
33094-66-5 | 1g |
¥418.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60180-5g |
2-Nitrobenzofuran |
33094-66-5 | 5g |
¥1998.0 | 2021-09-08 | ||
| Chemenu | CM158009-1g |
2-Nitrobenzofuran |
33094-66-5 | 95% | 1g |
$489 | 2021-06-08 | |
| Chemenu | CM158009-5g |
2-Nitrobenzofuran |
33094-66-5 | 95% | 5g |
$1333 | 2021-06-08 | |
| Alichem | A019098238-1g |
2-Nitrobenzofuran |
33094-66-5 | 95% | 1g |
$440.36 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZC230-200mg |
2-nitro-Benzofuran |
33094-66-5 | 98% | 200mg |
¥177.0 | 2022-09-28 | |
| eNovation Chemicals LLC | D515290-1g |
2-nitrobenzofuran |
33094-66-5 | 95% | 1g |
$510 | 2024-08-03 | |
| Chemenu | CM158009-1g |
2-Nitrobenzofuran |
33094-66-5 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM158009-5g |
2-Nitrobenzofuran |
33094-66-5 | 95% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZC230-200mg |
2-nitro-Benzofuran |
33094-66-5 | 98% | 200mg |
¥127.9 | 2023-09-01 |
2-nitro-Benzofuran Suppliers
2-nitro-Benzofuran Related Literature
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Dmitry V. Osipov,Kirill S. Korzhenko,Daria A. Rashchepkina,Alina A. Artemenko,Oleg P. Demidov,Vadim A. Shiryaev,Vitaly A. Osyanin Org. Biomol. Chem. 2021 19 10156
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Mateusz Dyguda,Anna Skrzyńska,Les?aw Sieroń,?ukasz Albrecht Chem. Commun. 2022 58 5367
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Jian-Qiang Zhao,Shun Zhou,Zhen-Hua Wang,Yong You,Shuang Chen,Xiong-Li Liu,Ming-Qiang Zhou,Wei-Cheng Yuan Org. Chem. Front. 2021 8 6330
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Jian-Qiang Zhao,Lei Yang,Yong You,Zhen-Hua Wang,Ke-Xin Xie,Xiao-Mei Zhang,Xiao-Ying Xu,Wei-Cheng Yuan Org. Biomol. Chem. 2019 17 5294
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Xin-He Yang,Jian-Ping Li,Dong-Chao Wang,Ming-Sheng Xie,Gui-Rong Qu,Hai-Ming Guo Chem. Commun. 2019 55 9144
Additional information on 2-nitro-Benzofuran
Professional Introduction to 2-Nitro-Benzofuran (CAS No: 33094-66-5)
2-Nitro-Benzofuran, with the chemical formula C₈H₅NO₃, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No: 33094-66-5, uniquely identifies it in scientific literature and databases. This heterocyclic aromatic compound has garnered attention due to its versatile applications and structural properties, making it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 2-Nitro-Benzofuran consists of a benzofuran core substituted with a nitro group at the 2-position. This nitro group introduces electrophilic characteristics, facilitating various chemical transformations such as reduction, nucleophilic substitution, and coupling reactions. The benzofuran moiety itself is known for its stability and reactivity, which makes it a preferred scaffold for designing bioactive molecules.
In recent years, 2-Nitro-Benzofuran has been extensively studied for its potential in medicinal chemistry. Researchers have explored its derivatives as precursors to novel therapeutic agents. For instance, modifications of the nitro group can lead to the formation of amine or amide derivatives, which are crucial in the synthesis of bioactive compounds. These derivatives have shown promise in various pharmacological assays, including anti-inflammatory, antimicrobial, and anticancer activities.
One of the most compelling aspects of 2-Nitro-Benzofuran is its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be selectively reduced to an amine, which can then be further functionalized through reactions such as diazotization or coupling with other heterocycles. This flexibility allows chemists to design intricate structures with specific biological targets in mind.
The use of 2-Nitro-Benzofuran in pharmaceutical research has been further highlighted by its incorporation into several drug candidates currently undergoing preclinical studies. These studies aim to evaluate the safety and efficacy of compounds derived from this scaffold. The structural features of 2-Nitro-Benzofuran contribute to the development of molecules that can interact with biological receptors or enzymes in a targeted manner.
The synthesis of 2-Nitro-Benzofuran itself is an area of active interest. Multiple synthetic routes have been reported, each offering distinct advantages in terms of yield, purity, and scalability. Common methods involve the nitration of benzofuran derivatives followed by purification steps. Advances in catalytic systems have also enabled more efficient and environmentally friendly synthetic pathways.
The electronic properties of the nitro group significantly influence the reactivity and spectroscopic characteristics of 2-Nitro-Benzofuran. This has implications for both synthetic applications and analytical techniques used in characterizing derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and conformational preferences of these compounds.
In conclusion, 2-Nitro-Benzofuran (CAS No: 33094-66-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable building block for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic methodologies, the importance of this compound is likely to grow further.
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